molecular formula C21H25N3O2 B2601459 N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide CAS No. 871547-24-9

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide

Cat. No. B2601459
CAS RN: 871547-24-9
M. Wt: 351.45
InChI Key: AXJGRZNTJYNQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide” is a complex organic compound. It contains a benzimidazole ring, which is a type of organic heterocyclic compound containing a benzene ring fused to an imidazole ring . The compound also contains an acetamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation were synthesized . Another example is the synthesis of phenoxy amines such as N,N-dimethyl-2-(4-methylphenoxy)ethylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 imide, and 1 aromatic ether .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the derivatives of phenoxy acetamide show different biological activities . Also, esters, which are similar to amides, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom .


Physical And Chemical Properties Analysis

Amides, which are similar to the compound , are solids at room temperature and have higher boiling points than alcohols of similar molar mass .

Scientific Research Applications

Serotonin Receptor Modulation

The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT1A receptor . Researchers synthesized two derivatives: N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) . These compounds exhibited high selectivity for the 5-HT1A receptor, with binding constants of 1.2 nM and 21.3 nM , respectively. The 5-carboxamidotriptamine (5-CT) served as an internal standard in this assay .

Anti-Inflammatory Properties

Indole derivatives, including this compound, have shown potential anti-inflammatory effects. Further studies are needed to explore its mechanism of action and therapeutic applications in inflammatory conditions .

Plant Hormone Analog

Indole-3-acetic acid, a plant hormone, is produced through the degradation of tryptophan in higher plants. While not directly related to our compound, understanding its structural similarity to indole derivatives may shed light on potential plant-related applications .

Safety And Hazards

A toxicological evaluation of a novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (S2227; CAS 1374760-95-8), was completed for assessing its safety for use in food and beverage applications .

Future Directions

The future directions for research on similar compounds could involve designing new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-8-10-18(11-9-16)26-15-5-14-24-20-7-4-3-6-19(20)23-21(24)12-13-22-17(2)25/h3-4,6-11H,5,12-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJGRZNTJYNQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.